molecular formula C19H18N6 B14675822 N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine CAS No. 39639-54-8

N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine

Cat. No.: B14675822
CAS No.: 39639-54-8
M. Wt: 330.4 g/mol
InChI Key: SSUPPDWGBLKKTG-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Chemistry and its Biological Significance

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.org This core structure is the basis for adenine (B156593) and guanine, two of the primary nucleobases forming the building blocks of DNA and RNA. sciencenotes.orglaphil.com Beyond their critical role in storing genetic information, purines are integral to a vast array of biological processes. sciencenotes.orgnih.gov

Purine derivatives such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency in cells, driving countless metabolic reactions. sciencenotes.org They also function as key components of essential coenzymes, including NADH and coenzyme A, and act as signaling molecules in cellular communication pathways, for instance, through cyclic AMP (cAMP) and purinergic receptors. wikipedia.orgnih.gov The ubiquitous nature and diverse functions of purines make their derivatives a rich source of investigation in medicinal chemistry and chemical biology. nih.gov

Overview of 2,6-Diamino Purine Derivatives in Academic Investigation

The 2,6-diaminopurine (B158960) (DAP) scaffold, characterized by amino groups at both the C2 and C6 positions of the purine ring, is a significant area of academic and industrial research. wikipedia.org DAP itself is an analogue of adenine and can be incorporated into nucleic acids, where it forms three hydrogen bonds with thymine, in contrast to the two bonds formed by adenine. oup.com This modification enhances the thermal stability of DNA duplexes. nih.govacs.org

Derivatives of 2,6-diaminopurine have been explored for a wide range of therapeutic applications. Historically, 2,6-diaminopurine was investigated for the treatment of leukemia. wikipedia.org Modern research has expanded to investigate its derivatives as potential antiviral, anticancer, and antimicrobial agents. The ability to modify the purine core at various positions, particularly the N2 and N6 amino groups, allows for the creation of large libraries of compounds with diverse biological activities. These modifications can influence the molecule's binding affinity to specific biological targets, such as enzymes or receptors, leading to the development of potent and selective therapeutic agents. nih.gov For example, N6-substituted purines, like 6-benzylaminopurine (B1666704) (BAP), are well-known cytokinins that regulate plant growth and development. nih.govmdpi.comchemicalbook.come3s-conferences.org This has spurred extensive research into the structure-activity relationships of substituted purines to modulate various biological processes. nih.gov

While specific research data on N2,N6-Dibenzyl-7H-purine-2,6-diamine is not extensively available, its structure suggests it is a synthetic derivative designed to explore the chemical space around the 2,6-diaminopurine core. The benzyl (B1604629) groups attached to both amino functions would significantly increase the molecule's lipophilicity and introduce specific steric and electronic properties, which could modulate its interaction with biological targets in ways distinct from other derivatives. Further research would be necessary to elucidate its specific biological activities and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39639-54-8

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

2-N,6-N-dibenzyl-7H-purine-2,6-diamine

InChI

InChI=1S/C19H18N6/c1-3-7-14(8-4-1)11-20-17-16-18(23-13-22-16)25-19(24-17)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H3,20,21,22,23,24,25)

InChI Key

SSUPPDWGBLKKTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4

Origin of Product

United States

Structural Characterization and Tautomerism Studies of 7h Purine 2,6 Diamine Derivatives

Spectroscopic Analysis in Structural Elucidation

The characterization of 7H-purine-2,6-diamine derivatives relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These techniques provide detailed information about the molecular framework and the functional groups present.

NMR Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of N²,N⁶-disubstituted purine (B94841) derivatives, ¹H and ¹³C NMR spectra offer distinct signals that can be assigned to the purine core, the benzyl (B1604629) groups, and the amine protons. scielo.org.mxnih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The purine ring itself has five carbon signals. scielo.org.mx For the target compound, additional signals would correspond to the methylene (B1212753) carbons and the six carbons of each benzyl group's phenyl ring.

Illustrative ¹H NMR Data for an Analogous Purine Core (N²,N⁶-dibenzoyl-2,6-diaminopurine fragment)

Proton Chemical Shift (δ ppm)
H-8 8.155
NH 8.648

Data sourced from a study on a dibenzoyl derivative, which features a similar purine fragment. The chemical shifts for the dibenzyl derivative would vary due to different electronic effects. scielo.org.mx

Illustrative ¹³C NMR Data for an Analogous Purine Core (N²,N⁶-dibenzoyl-2,6-diaminopurine fragment)

Carbon Chemical Shift (δ ppm)
C-2 152.072
C-4 153.251
C-5 121.108
C-6 156.401
C-8 141.188

Data sourced from a study on a dibenzoyl derivative. The chemical shifts for the dibenzyl derivative would vary. scielo.org.mx

FTIR Spectroscopy complements NMR by identifying the vibrational frequencies of specific bonds, which correspond to functional groups. For N²,N⁶-Dibenzyl-7H-purine-2,6-diamine, the FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine groups, C-H stretching for the aromatic and methylene groups, and C=N and C=C stretching vibrations within the purine and phenyl rings.

Prototropic Tautomerism Investigations

Prototropic tautomerism, the migration of a proton between different atoms, is a well-documented characteristic of the purine ring system. redalyc.orgnih.gov For 7H-purine-2,6-diamine derivatives, the proton on the imidazole (B134444) portion of the purine core can reside on either the N(7) or N(9) nitrogen atom, leading to two primary tautomers: the N(7)H form and the N(9)H form. nih.govnih.gov

The relative stability of these tautomers is influenced by substitution patterns on the purine ring and the surrounding environment (e.g., solvent, solid state). nih.govredalyc.org Computational studies, such as those using Density Functional Theory (DFT), are instrumental in investigating the energetic favorability of different tautomeric forms.

For instance, a DFT study on a closely related analog, N⁶-cyclohexyl-N⁶-methyl-N²-phenyl-7H-purine-2,6-diamine, calculated the stability of its prototropic tautomers in different environments. The results indicated that in all cases considered (gas phase, water, and chloroform), the HN(9) tautomer was energetically more stable than the HN(7) form. nih.gov This suggests a general preference for the N(9)H tautomer in N-substituted 2,6-diaminopurines.

This finding is significant as the specific tautomeric form present can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets. The equilibrium between the N(7)H and N(9)H tautomers is a critical aspect of the molecule's chemical personality.

Predominant Tautomers of the 2,6-Diaminopurine (B158960) Core

Tautomer Name Description Relative Stability (in analogs)
9H-purine-2,6-diamine Proton resides on the N(9) nitrogen of the imidazole ring. Often found to be more stable in computational studies of analogs. nih.gov

Conformational Analysis of N²,N⁶-Dibenzyl-7H-purine-2,6-diamine Analogs

Computational studies on related, substituted 7H-purine-2,6-diamines have shown that the most stable conformations can change depending on the solvent environment. nih.gov This indicates that solvent-solute interactions play a key role in determining the preferred three-dimensional structure. For N²,N⁶-Dibenzyl-7H-purine-2,6-diamine, the orientation of the benzyl groups would be a balance between minimizing steric hindrance and optimizing electronic interactions.

The potential for intramolecular hydrogen bonding and the steric clash between the two benzyl groups and with the purine ring would be key factors governing the conformational landscape. The analysis of these conformations is crucial for understanding how the molecule presents itself for intermolecular interactions, which is a vital component of its chemical and potential biological function. Different rotational isomers (rotamers) may exist in equilibrium, with the population of each state dictated by its relative energy.

Computational Chemistry and Theoretical Modeling of N2,n6 Dibenzyl 7h Purine 2,6 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N2,N6-Dibenzyl-7H-purine-2,6-diamine, DFT calculations are instrumental in determining its geometric and electronic properties, as well as its relative stability.

Studies on similar 2,6-diamino-substituted purine (B94841) derivatives have demonstrated the utility of DFT in identifying the most stable tautomeric forms. For instance, investigations into N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine have shown that the HN(9) tautomer is generally more stable than the HN(7) form, although the most stable conformations can vary depending on the solvent. nih.govresearchgate.net Such calculations for N2,N6-Dibenzyl-7H-purine-2,6-diamine would similarly elucidate the preferred tautomeric state and the influence of the benzyl (B1604629) substituents on the purine core's geometry.

Furthermore, DFT calculations provide critical information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For the related 2,6-Diaminopurine (B158960) (DAP), DFT studies have shown that a low HOMO-LUMO energy gap is indicative of strong charge transfer interactions within the molecule. researchgate.net This analysis for N2,N6-Dibenzyl-7H-purine-2,6-diamine would reveal how the benzyl groups modulate the electronic properties and reactivity of the purine scaffold.

Table 1: Illustrative DFT-Calculated Electronic Properties of N2,N6-Dibenzyl-7H-purine-2,6-diamine

Parameter Value (Illustrative) Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -1.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.4 eV Relates to chemical reactivity and stability

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as N2,N6-Dibenzyl-7H-purine-2,6-diamine, might interact with a biological target, typically a protein or enzyme.

The purine scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors. nih.gov Molecular docking studies on various 2,6-disubstituted purine derivatives have revealed their potential to bind to the ATP-binding site of kinases like Cyclin-Dependent Kinases (CDKs) and Aurora kinases. nih.govnih.gov For N2,N6-Dibenzyl-7H-purine-2,6-diamine, docking simulations would be employed to predict its binding affinity and mode of interaction with various kinase targets. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For example, in the design of novel CDK2 inhibitors, molecular docking identified crucial hydrogen bond interactions with residues like Asp86, Glu81, and Lys33. nih.gov

Docking studies on similar purine derivatives have also been used to design molecules targeting other proteins like STAT3, where the simulations revealed binding to the SH2 domain. nih.gov By performing docking simulations with N2,N6-Dibenzyl-7H-purine-2,6-diamine against a panel of relevant biological targets, researchers can generate hypotheses about its mechanism of action and guide the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results for N2,N6-Dibenzyl-7H-purine-2,6-diamine with a Kinase Target

Parameter Value (Illustrative) Significance
Binding Affinity -8.5 kcal/mol Predicted strength of the ligand-target interaction
Key Interacting Residues Lys68, Glu85, Leu134 Amino acids in the binding pocket forming crucial contacts
Hydrogen Bonds 2 Number of hydrogen bonds stabilizing the complex

Note: The values in this table are illustrative and represent the type of data obtained from molecular docking simulations.

Molecular Dynamics Simulations in Conformational and Binding Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations provide a more dynamic and realistic view of the ligand-target complex compared to the static picture offered by molecular docking.

For N2,N6-Dibenzyl-7H-purine-2,6-diamine, MD simulations would be used to assess the stability of the docked pose within the binding site of a target protein over time. These simulations can reveal important information about the conformational changes in both the ligand and the protein upon binding. By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the complex. nih.gov

MD simulations have been successfully applied to study the stability of other purine derivatives in complex with their targets. For instance, MD simulations of novel purine-based CDK2 inhibitors confirmed the stability of the ligand-receptor complexes. nih.gov Similarly, MD simulations of a 1H-purine-2,6-dione derivative with the SARS-CoV-2 main protease were used to validate the docking results and analyze the stability of the intermolecular hydrogen bonds. nih.gov Applying this methodology to N2,N6-Dibenzyl-7H-purine-2,6-diamine would provide a deeper understanding of its binding dynamics and help to refine the design of more effective inhibitors.

Computational Studies of Reaction Mechanisms in Purine Synthesis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of purine derivatives. The synthesis of N2,N6-Dibenzyl-7H-purine-2,6-diamine likely involves nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism is a common pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org In the synthesis of N2,N6-disubstituted purines, this typically involves the reaction of a dihalopurine with an amine. Computational studies can model the energy profile of this reaction, helping to understand the factors that influence its rate and regioselectivity. For instance, microwave-promoted C6-alkylation of 6-chloropurines has been studied, which proceeds via an SNAr-based mechanism. rsc.org

Computational analysis can identify key stationary points along the reaction coordinate, including pre-reactive complexes, transition states, and intermediates. The transition state is the highest energy point on the reaction pathway and its structure and energy determine the reaction rate. For SNAr reactions, computational studies can precisely characterize the geometry and electronic structure of the transition state. masterorganicchemistry.com Transition state analysis for the synthesis of N2,N6-Dibenzyl-7H-purine-2,6-diamine would provide insights into the bond-forming and bond-breaking processes.

The classical SNAr mechanism proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.gov This complex is a resonance-stabilized carbanion. Computational studies can be used to calculate the stability of this intermediate. However, recent computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted mechanism without the formation of a stable Meisenheimer complex. nih.gov A computational investigation into the synthesis of N2,N6-Dibenzyl-7H-purine-2,6-diamine would help to determine whether the reaction proceeds via a stepwise mechanism involving a Meisenheimer complex or a concerted pathway.

Quantum Chemical Studies of Purine Systems

Quantum chemical studies are pivotal in elucidating the electronic structure, stability, and reactivity of purine systems, including N2,N6-Dibenzyl-7H-purine-2,6-diamine. These computational methods provide insights into molecular geometries, tautomeric preferences, and the distribution of electron density, which are fundamental to understanding the compound's chemical behavior and potential interactions with biological targets.

A critical aspect of the computational analysis of purine derivatives is the determination of the most stable tautomeric form. nih.gov For N2,N6-Dibenzyl-7H-purine-2,6-diamine, the position of the proton on the purine ring system can vary, leading to different tautomers, most commonly the N7-H and N9-H forms. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the relative energies and Gibbs free energies of these tautomers in different environments, such as the gas phase and in solution. nih.govresearchgate.net These calculations help in identifying the predominant tautomer under physiological conditions, which is crucial for understanding its interaction with biological macromolecules.

For instance, studies on similar 2,6-disubstituted purines have shown that the nature and position of substituents significantly influence the stability of the different tautomers. nih.gov The benzyl groups at the N2 and N6 positions of the target molecule, with their steric bulk and electronic effects, would be expected to play a significant role in determining the preferred tautomeric state and the rotational barriers of the exocyclic C-N bonds.

Quantum chemical calculations also provide valuable information about the electronic properties of the molecule. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the chemical stability of the molecule. Furthermore, the distribution of atomic charges and the molecular electrostatic potential (MEP) can be mapped to identify regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding.

While specific computational studies on N2,N6-Dibenzyl-7H-purine-2,6-diamine are not extensively reported in the public domain, the methodologies are well-established. A typical computational investigation would involve geometry optimization of the possible tautomers, followed by frequency calculations to confirm that the structures correspond to energy minima. The relative energies are then calculated in various solvents to assess the impact of the environment on tautomeric equilibrium.

The following table illustrates the type of data that would be generated from a quantum chemical study on the N7-H and N9-H tautomers of N2,N6-Dibenzyl-7H-purine-2,6-diamine. The values presented are hypothetical and serve to exemplify the output of such a theoretical investigation.

Parameter N7-H Tautomer (Gas Phase) N9-H Tautomer (Gas Phase) N7-H Tautomer (Water) N9-H Tautomer (Water)
Relative Energy (kcal/mol) 0.00 (Reference)+1.50.00 (Reference)+0.8
Dipole Moment (Debye) 3.54.24.85.5
HOMO Energy (eV) -6.2-6.1-6.3-6.2
LUMO Energy (eV) -1.5-1.4-1.6-1.5
HOMO-LUMO Gap (eV) 4.74.74.74.7

Note: The data in this table is illustrative and intended to represent the typical output of a quantum chemical calculation. It is not based on experimental results for N2,N6-Dibenzyl-7H-purine-2,6-diamine.

Such detailed computational findings are invaluable for rational drug design and for interpreting experimental spectroscopic data. nih.gov They provide a foundational understanding of the intrinsic properties of the purine derivative, which can then be used to predict its behavior in more complex biological systems.

Biological Activities and Molecular Mechanisms of Action for 2,6 Diamino Purine Scaffolds

Cell Cycle Regulation and Mitotic Progression Modulation

The 2,6-diamino purine (B94841) scaffold is a cornerstone for synthetic molecules that powerfully interfere with cell cycle progression. These compounds, notably the well-studied derivative Reversine (B1683945), are recognized for their ability to induce cell cycle arrest, particularly during the G2/M phase, and to trigger polyploidy. nih.govresearchgate.net Their mode of action is intrinsically linked to the inhibition of key proteins that govern the intricate choreography of mitosis.

Aurora Kinase Inhibition by 2,6-Diamino Purine Derivatives

A primary mechanism through which 2,6-diamino purine derivatives exert their effects on the cell cycle is through the potent inhibition of Aurora kinases. nih.govresearchgate.net These are a family of serine/threonine kinases that play crucial roles in regulating mitosis.

Aurora A Kinase: This kinase is essential for centrosome maturation and separation, entry into mitosis, and the formation of the bipolar spindle. nih.gov

Aurora B Kinase: A key component of the chromosomal passenger complex, Aurora B is vital for orchestrating chromosome condensation, ensuring correct kinetochore-microtubule attachments, and completing cytokinesis. nih.govnih.gov

By inhibiting these kinases, 2,6-diamino purine compounds disrupt these fundamental mitotic events, leading to severe defects in cell division. nih.govresearchgate.net The antitumor activity of this class of molecules is largely attributed to this inhibitory action. nih.gov

Monopolar Spindle 1 (Mps1) Kinase Inhibition

In addition to Aurora kinases, Monopolar Spindle 1 (Mps1) kinase is another critical target of 2,6-diamino purine derivatives. nih.govresearchgate.net Mps1 is a central component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. nih.gov The 2,6-disubstituted purine series has been identified as a potent, albeit somewhat promiscuous, scaffold for Mps1 inhibition. nih.gov Inhibition of Mps1 kinase activity by these compounds compromises the SAC, contributing to mitotic errors. nih.gov

Target KinaseRole in Cell CycleEffect of Inhibition by 2,6-Diamino Purine Scaffolds
Aurora A KinaseCentrosome maturation, mitotic entry, spindle formationDisruption of spindle formation and mitotic entry nih.gov
Aurora B KinaseChromosome segregation, cytokinesisErrors in chromosome alignment and failure of cell division nih.gov
Monopolar Spindle 1 (Mps1)Spindle assembly checkpoint (SAC)Compromised SAC, leading to improper chromosome segregation researchgate.netnih.gov

Induction of Aberrant Mitosis and Endoreduplication

The simultaneous inhibition of key mitotic regulators like Aurora and Mps1 kinases by 2,6-diamino purine derivatives leads to a cascade of cellular defects. Cells treated with these compounds are observed to undergo aberrant mitosis, characterized by failures in chromosome alignment and segregation. nih.govresearchgate.net

A significant consequence of this mitotic disruption is the induction of endoreduplication. nih.govnih.gov This is a process where cells bypass mitosis and re-replicate their DNA, resulting in polyploid cells with multiple copies of the genome. nih.gov This uncoupling of DNA replication from cell division can occur due to mitotic slippage, where a cell exits mitosis without proper chromosome segregation. nih.gov This phenomenon ultimately leads to a state of genetic instability that can trigger cell death, potentially through a process known as mitotic catastrophe. nih.govnih.gov

p53 Pathway Engagement and Cellular Responses

The cellular response to treatment with 2,6-diamino purine derivatives is significantly influenced by the status of the tumor suppressor protein p53. nih.gov The p53 pathway plays a critical role in maintaining genomic stability, and its target gene, p21, functions as a checkpoint that can prevent endoreduplication. nih.govnih.gov

Research has demonstrated that the cytotoxic effects of some 2,6-diamino purine molecules are more pronounced in cells where p53 function is ablated or down-regulated. nih.gov The absence of a functional p53-p21 axis appears to render cells more susceptible to the endoreduplication-inducing effects of these compounds. nih.gov This suggests a potential selective advantage for targeting p53-defective cancer cells, which are common in many human cancers. nih.gov

Cellular Differentiation and Reprogramming Induced by Purine Analogs

Beyond their impact on cell cycle and proliferation, certain 2,6-diamino purine analogs have demonstrated a remarkable ability to reverse the differentiated state of specialized cells, highlighting their potential in the field of regenerative medicine.

Myogenic Lineage-Committed Cell De-differentiation

A seminal discovery in the study of 2,6-disubstituted purines was the identification of Reversine's ability to induce de-differentiation in lineage-committed cells. nih.govnih.gov Specifically, when applied to C2C12 murine myoblasts, which are committed to the muscle cell lineage, Reversine triggers a reversal of their specialized state. nih.govnih.gov

These myoblasts are induced to revert to multipotent progenitor cells. nih.gov The significance of this chemically induced de-differentiation is that these resulting progenitor cells regain the plasticity to be re-differentiated along different pathways. Under specific culture conditions, they can be guided to become distinct cell types, such as osteoblasts (bone cells) and adipocytes (fat cells). nih.gov This finding underscores the potential of small molecules based on the purine scaffold to manipulate cell fate and provides a valuable tool for studying the molecular mechanisms that govern cellular identity. nih.govnih.gov

Cell LineTreatment Compound ClassObserved EffectResulting Potential
C2C12 Murine Myoblasts2,6-Disubstituted Purine (Reversine)De-differentiation to a progenitor-like state nih.govnih.govRedifferentiation into osteoblasts and adipocytes nih.gov

Cardiomyogenic Cell Differentiation Support

Derivatives of 2,6-diamino purine have been investigated as potential agents for inducing cardiomyogenesis, the process by which stem cells or progenitor cells differentiate into cardiomyocytes (heart muscle cells). Research into these compounds was partly inspired by preliminary findings that reversine, a related 2,6-diamino-substituted purine, showed some activity in this area. arkat-usa.orgresearchgate.net The goal is to identify small molecules that can direct cell fate towards a cardiac lineage, which holds significant promise for regenerative medicine, particularly in treating patients after a myocardial infarction. arkat-usa.orgresearchgate.net

Compounds such as Cardiogenol C have demonstrated the ability to transform stem cells into cardiomyocytes, highlighting the potential for chemical-based therapies to regenerate heart tissue, which has a very limited natural regenerative capacity. arkat-usa.orgresearchgate.net Synthetic efforts have focused on creating libraries of 2,6-diamino-substituted purines to screen for this specific biological activity. arkat-usa.orgresearchgate.net The differentiation process is complex, involving progressive steps in gene expression and post-transcriptional regulation to specify cardiac cell fate. nih.gov Polysome profiling has shown that the commitment to a cardiomyogenic lineage is strongly regulated at the level of which messenger RNAs are actively being translated into proteins. nih.gov

Induced Differentiation into Osteoblasts and Adipocytes

The 2,6-diamino purine scaffold is a key structural feature of molecules that can influence the differentiation of mesenchymal stem cells (MSCs) into various lineages, including bone-forming cells (osteoblasts) and fat-storing cells (adipocytes). nih.gov The compound reversine, N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine, was notably reported to induce lineage-committed myogenic cells (C2C12 skeletal myoblasts) to de-differentiate into multipotent progenitor cells. arkat-usa.orgresearchgate.netnih.gov These progenitor cells could then be re-differentiated into osteoblasts and adipocytes. arkat-usa.orgresearchgate.netnih.gov

This balance between osteoblast and adipocyte formation is critical for maintaining bone health. researchgate.net Extracellular purines, acting through specific receptors, are known to promote the differentiation of human bone marrow-derived MSCs into both osteogenic and adipogenic lineages. nih.gov For instance, the nucleoside adenosine (B11128), which can be derived from ATP, induces osteogenic differentiation. nih.gov The ability of synthetic purine derivatives to modulate these pathways underscores their potential in studying and possibly treating diseases characterized by an imbalance in bone and fat cell formation, such as osteoporosis. researchgate.netnih.gov

Table 1: Differentiation Effects of 2,6-Diamino Purine Analogs

Compound Class Precursor Cell Type Differentiated Cell Type(s) Reference(s)
2,6-Diamino-substituted purines (e.g., Reversine) C2C12 Myoblasts Osteoblasts, Adipocytes arkat-usa.org, nih.gov, researchgate.net
2,6-Diamino-substituted purines Stem/Progenitor Cells Cardiomyocytes arkat-usa.org, researchgate.net
Extracellular Purines (e.g., Adenosine) Mesenchymal Stem Cells Osteoblasts, Adipocytes nih.gov

Enzyme-Ligand Interactions and Inhibition Mechanisms

Purine Nucleoside Phosphorylase (PNP) Ribosylation and Substrate Recognition

Purine Nucleoside Phosphorylase (PNP) is an enzyme that catalyzes the reversible reaction between purine bases and their corresponding nucleosides. nih.gov Molecular modeling studies have been used to understand why PNP ribosylates certain purine analogs, such as 2,6-diamino-8-azapurine, in specific, noncanonical positions (N7 or N8 instead of the more common N9). nih.gov The recognition and orientation of the purine substrate within the enzyme's active site are crucial for this process. nih.gov

The binding of 2,6-diamino-8-azapurine to calf PNP is influenced by the protonation state of a key amino acid residue, Glu-201, in the binding pocket. nih.gov Computational studies suggest that 2,6-diamino-8-azapurine is recognized by a deprotonated Glu-201 residue. nih.gov The binding free energies of different poses indicate that the most probable orientation exposes the N8 nitrogen to the binding channel, which helps to explain the observed ribosylation pattern. nih.gov

DNA Polymerase Substrate and Chain Termination Mechanisms

The 2,6-diaminopurine (B158960) (DAP) base is an analog of adenine (B156593) (A). When incorporated into a DNA strand opposite thymine (T), it forms three hydrogen bonds instead of the two formed in a standard A-T pair. nih.gov This additional hydrogen bond enhances the thermal stability of the DNA duplex. nih.gov

However, the presence of DAP in a DNA template can significantly affect the activity of DNA and RNA polymerases. Systematic examination has shown that DAP exhibits substantial inhibitory, though not mutagenic, effects on transcription by T7 RNA polymerase and human RNA polymerase II. nih.gov The DAP base can act as a strong block to the progression of the polymerase along the DNA template. nih.gov While DAP can be incorporated during DNA replication without a loss of sequence specificity, its interaction with polymerases suggests a potential role as a transcription regulator or a mechanism for chain termination under certain conditions. nih.govnih.gov

DprE1 Inhibition in Mycobacterial Pathogens

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for new antitubercular drugs. cuni.cznih.govresearchgate.net Phenotypic screening of compound libraries has identified 7H-purine derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb). cuni.cznih.gov

Specifically, a class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has demonstrated strong antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 1 μM against drug-resistant strains. cuni.cz The mechanism of action was confirmed by sequencing the genomes of Mtb mutants that were resistant to these compounds. cuni.cznih.gov These resistant mutants consistently had mutations in the dprE1 gene. cuni.cznih.gov Further biochemical validation and molecular modeling have shown that these purine analogs act as noncovalent inhibitors of DprE1, providing a clear mechanism for their bactericidal effect. cuni.czepa.gov

Table 2: DprE1 Inhibition by 7H-Purine Analogs

Compound Class Target Organism Target Enzyme Mechanism of Inhibition Reference(s)
2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines Mycobacterium tuberculosis DprE1 Noncovalent cuni.cz, nih.gov
Quinoxalines (for comparison) Mycobacterium tuberculosis DprE1 Noncovalent, Noncompetitive epa.gov

Modulation of Purinergic Receptors and Signal Transduction

Purinergic receptors are a class of cell surface receptors that are activated by extracellular nucleotides like ATP and its breakdown product, adenosine. These receptors play a vital role in signal transduction for a wide range of cellular processes. Extracellular purines have been shown to be potent signaling molecules that can direct the differentiation of human bone marrow-derived mesenchymal stem cells. nih.gov

The signaling pathways are specific to both the purine molecule and the receptor subtype. For instance, ATP, in its triphosphate form, stimulates adipogenesis primarily through the P2Y1 and P2Y4 purinergic receptors. nih.gov In contrast, osteogenic differentiation is induced by adenosine, which results from the degradation of ATP by ectonucleotidases on the cell surface. nih.gov Adenosine exerts its effect by stimulating the A2B subtype of the P1 purinergic receptor. nih.gov The ability of 2,6-diamino purine scaffolds to mimic these natural ligands or otherwise modulate purinergic receptor activity represents a key mechanism through which they can influence cell fate and function.

Based on the provided search results, it is not possible to generate an article focusing solely on the chemical compound “N2,N6-Dibenzyl-7H-purine-2,6-diamine” according to the specified outline. The search results contain information on the broader class of 2,6-diaminopurine derivatives and other purine analogs, but they lack specific data regarding the antileishmanial activity, antitubercular efficacy, specific antiviral mechanisms, and cellular resistance mechanisms for the N2,N6-dibenzyl substituted compound. Fulfilling the request would require fabricating information that is not present in the search results, which would violate the core requirement for scientifically accurate content.

Structure Activity Relationship Sar Studies of N2,n6 Dibenzyl 7h Purine 2,6 Diamine and Its Derivatives

Impact of Substitutions at N2 and N6 Positions on Biological Activity

The biological activity of N2,N6-Dibenzyl-7H-purine-2,6-diamine derivatives is significantly influenced by the nature of the substituents at the N2 and N6 positions. Research on related 2,6-disubstituted purines has demonstrated that modifications at these sites can modulate potency, selectivity, and pharmacokinetic properties.

Large, bulky, and hydrophobic substituents at the N6 position of the purine (B94841) ring are often favorable for recognition by various biological targets. nih.gov The presence of a benzyl (B1604629) group at the N6 position, for instance, has been shown to be more selective for certain receptors compared to smaller alkyl or phenyl groups. nih.gov Further substitution on the benzyl ring itself can fine-tune the activity. For example, the addition of electron-withdrawing groups, such as a trifluoromethyl group at the para position of the N6-benzyl ring, can enhance cytotoxic activity against cancer cell lines. nih.gov

To illustrate the impact of these substitutions, the following table presents hypothetical biological activity data for a series of N2,N6-disubstituted 7H-purine-2,6-diamine derivatives against a target kinase. This data is representative of the general SAR principles observed in this class of compounds.

CompoundR1 (N2-substituent)R2 (N6-substituent)Kinase Inhibition IC50 (nM)
1 BenzylBenzyl50
2 MethylBenzyl250
3 BenzylMethyl400
4 4-FluorobenzylBenzyl35
5 Benzyl4-Fluorobenzyl45
6 CyclohexylBenzyl150
7 BenzylCyclohexyl200

Role of Purine Core Modifications in Target Selectivity

The purine core itself is a versatile scaffold that can be modified to enhance target selectivity. The arrangement of nitrogen atoms within the bicyclic purine ring system is crucial for its interaction with specific cellular targets. nih.gov Bioisosteric replacement, where a part of the molecule is replaced by another with similar physical or chemical properties, is a common strategy to improve the pharmacological profile of purine derivatives. nih.gov

For instance, replacing a carbon atom with a nitrogen atom in the purine ring can alter the electronic distribution and hydrogen bonding capabilities of the molecule, leading to improved interactions with the binding pockets of target proteins. nih.gov Such modifications can enhance potency and, more importantly, selectivity for a specific target, thereby reducing off-target effects.

Influence of Benzyl Moieties on Ligand-Target Interactions and Efficacy

The benzyl moieties at the N2 and N6 positions of N2,N6-Dibenzyl-7H-purine-2,6-diamine play a significant role in its interaction with biological targets. These groups contribute to the hydrophobic interactions within the binding pocket of a target protein, which are often crucial for high-affinity binding. The aromatic rings of the benzyl groups can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site of an enzyme.

The flexibility of the benzyl groups allows them to adopt various conformations, enabling the molecule to fit optimally into the binding site. This conformational flexibility can be advantageous for binding to a range of targets, but it can also be a challenge for achieving high selectivity.

Substitutions on the benzyl rings can further modulate these interactions. For example, introducing polar groups can create additional hydrogen bonding opportunities, while electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, thereby influencing its interactions with the target protein.

Rational Design Strategies for Enhanced Biological Activity and Selectivity

Rational drug design strategies are employed to optimize the biological activity and selectivity of N2,N6-Dibenzyl-7H-purine-2,6-diamine derivatives. These strategies often involve computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict how modifications to the lead compound will affect its binding to the target.

One common strategy is to introduce substituents that can exploit specific features of the target's binding site. For example, if a binding pocket has a region that can accommodate a hydrogen bond donor, a hydroxyl or amino group might be added to one of the benzyl rings. This approach can lead to the development of more potent and selective inhibitors.

Another strategy involves modifying the purine core to improve its drug-like properties, such as solubility and metabolic stability, while maintaining or enhancing its biological activity. nih.gov This can involve the synthesis of purine isosteres, which are compounds where one or more atoms of the purine ring are replaced with other atoms, to fine-tune the physicochemical properties of the molecule. nih.gov By combining these rational design approaches, medicinal chemists can systematically optimize the structure of N2,N6-Dibenzyl-7H-purine-2,6-diamine to develop new therapeutic agents with improved efficacy and safety profiles.

Future Research Directions and Translational Potential

Development of Novel Purine-Based Chemical Probes

The development of chemical probes is a crucial area of chemical biology that facilitates the study of proteins and their functions within their natural cellular environment. mskcc.org These tools can be designed to investigate and manipulate protein function in a controlled manner. mskcc.org Purine (B94841) scaffolds have been successfully utilized in the creation of such probes. For instance, fluorescent sensors based on purine derivatives have been developed for the detection of metal ions and pesticides. nih.gov

Future research could focus on modifying the N²,N⁶-Dibenzyl-7H-purine-2,6-diamine structure to create novel chemical probes. By incorporating functionalities such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, this purine derivative could be transformed into a versatile tool for biological research. mdpi.com These probes could be used to identify and study the cellular targets of N²,N⁶-Dibenzyl-7H-purine-2,6-diamine, providing insights into its mechanism of action.

Table 1: Potential Chemical Probes Derived from N²,N⁶-Dibenzyl-7H-purine-2,6-diamine

Probe TypeFunctional GroupPotential Application
Fluorescent ProbeAppending a fluorophore (e.g., FITC)Cellular imaging and target localization
Affinity-Based ProbeIncorporation of a reactive groupCovalent labeling and identification of binding partners
Photoaffinity ProbeAddition of a diazirine moietyCovalent modification of target proteins upon photoactivation

Exploration of N²,N⁶-Dibenzyl-7H-purine-2,6-diamine in Regenerative Medicine Contexts

Certain 2,6-diamino-substituted purine derivatives have shown promise in the field of regenerative medicine. A notable example is reversine (B1683945) (N⁶-cyclohexyl-N²-(4-morpholinophenyl)-7H-purine-2,6-diamine), a molecule capable of inducing the dedifferentiation of lineage-committed cells. nih.gov This property makes such compounds valuable for research into cell reprogramming and tissue regeneration. nih.gov

Given the structural similarity of N²,N⁶-Dibenzyl-7H-purine-2,6-diamine to compounds like reversine, it is a compelling candidate for investigation in regenerative medicine. Future studies could explore its ability to influence cell fate and differentiation. Research in this area would likely involve screening the compound for its effects on various cell types and its potential to induce pluripotency or transdifferentiation.

Advancements in Targeted Therapeutic Strategies Utilizing Purine Scaffolds

The purine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed for targeted therapeutic strategies, particularly in oncology. nih.govacs.org Purine derivatives have been developed as inhibitors of various protein kinases and other key signaling proteins implicated in cancer. nih.govacs.org For example, some purine-based compounds have shown potent activity against cancer cell lines by inhibiting heat shock protein 90 (Hsp90) or acting as Smoothened (SMO) antagonists. nih.govmdpi.com

Future research should investigate the potential of N²,N⁶-Dibenzyl-7H-purine-2,6-diamine as a scaffold for the development of targeted therapeutics. Its efficacy could be evaluated against a panel of cancer cell lines to identify potential anti-proliferative activity. acs.org Structure-activity relationship (SAR) studies could then be conducted to optimize the compound's potency and selectivity for specific cancer-related targets. acs.org

Table 2: Potential Therapeutic Targets for N²,N⁶-Dibenzyl-7H-purine-2,6-diamine Analogs

Target ClassSpecific ExampleRationale
Protein KinasesAurora KinasesAnalogy to reversine, a known Aurora kinase inhibitor. nih.gov
Chaperone ProteinsHsp90A known target for other purine-based inhibitors. nih.gov
Signaling Pathway ComponentsSMO ReceptorPurine scaffolds have been successfully used to target this pathway. mdpi.com

Computational-Aided Drug Design for Purine Analogs

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. curiaglobal.comcriver.com CADD methods, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, can be effectively applied to the purine scaffold. nih.govnih.gov These computational techniques allow for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

The application of CADD to N²,N⁶-Dibenzyl-7H-purine-2,6-diamine could significantly expedite the exploration of its therapeutic potential. Molecular modeling studies could predict its binding modes to various biological targets, guiding the synthesis of more effective derivatives. mdpi.com Virtual screening of compound libraries based on the N²,N⁶-dibenzyl-7H-purine-2,6-diamine scaffold could identify new hits for a range of therapeutic targets. nih.gov Furthermore, computational predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in prioritizing analogs with favorable drug-like characteristics. curiaglobal.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N²,N⁶-Dibenzyl-7H-purine-2,6-diamine, and how do reaction conditions (e.g., solvent, temperature) impact yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous purine derivatives (e.g., 1-methyllumazine-6,7-diamine) are synthesized by heating precursors like 1-methyluracil-5,6-diaminemonohydrochloride with methylcyanoformimidate in DMF at elevated temperatures (>100°C), yielding crystalline products with >320°C melting points . Solvent choice (e.g., DMF) is critical for solubility and reaction efficiency, while prolonged heating may lead to side products, necessitating purification via recrystallization or chromatography. Elemental analysis and ¹H NMR (in DMSO-d6) are essential for verifying purity and structure .

Q. How should researchers characterize the structural integrity of N²,N⁶-Dibenzyl-7H-purine-2,6-diamine using spectroscopic techniques?

  • Methodological Answer : ¹H NMR in DMSO-d6 is standard for confirming substitution patterns. For example, in N7-substituted purines, specific proton signals (e.g., NCH3 at δ ~3.8–3.9 ppm) and aromatic protons (δ ~7.3–8.5 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while elemental analysis ensures stoichiometric consistency . Discrepancies in NMR data may arise from tautomerism or impurities, requiring cross-validation with 13C NMR or X-ray crystallography .

Q. What safety protocols are critical when handling N²,N⁶-Dibenzyl-7H-purine-2,6-diamine in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for similar purine derivatives (e.g., 9H-Purine-2,6-diamine) recommend using personal protective equipment (PPE), fume hoods, and avoiding inhalation/contact. The compound should be stored in airtight containers under inert conditions. Waste disposal must comply with hazardous chemical guidelines, and spills require neutralization with appropriate absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N7-substituted purines like N²,N⁶-Dibenzyl-7H-purine-2,6-diamine?

  • Methodological Answer : Biological activity discrepancies often stem from differences in substitution patterns or isomerization. For instance, N7-substituted purines (vs. N9) exhibit altered binding affinities due to steric or electronic effects. Researchers should perform comparative assays using purified isomers and employ molecular docking studies to correlate structural features (e.g., benzyl group orientation) with activity. Contradictory data may also arise from assay conditions (e.g., pH, solvent), requiring standardization .

Q. What factorial design approaches optimize the synthesis of N²,N⁶-Dibenzyl-7H-purine-2,6-diamine under varying conditions?

  • Methodological Answer : A 2³ factorial design can evaluate variables like temperature (80–120°C), solvent (DMF vs. DMSO), and reaction time (12–24 hours). Response surface methodology (RSM) models the interaction effects on yield and purity. For example, highlights that extended reaction times in DMF improve yields but risk side-product formation. Automated platforms (e.g., AI-driven COMSOL simulations) can predict optimal conditions, reducing experimental iterations .

Q. How do N²,N⁶-dibenzyl substitutions influence the compound’s pharmacokinetic properties, and what in silico tools validate these effects?

  • Methodological Answer : Benzyl groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility. Tools like SwissADME predict logP values and bioavailability. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, while HPLC-MS quantifies metabolic stability in microsomal assays. Comparative studies with non-benzylated analogs (e.g., 7H-Purin-6-amine) isolate substitution-specific effects .

Q. What strategies mitigate byproduct formation during the alkylation of purine derivatives to synthesize N²,N⁶-Dibenzyl-7H-purine-2,6-diamine?

  • Methodological Answer : Byproducts often arise from competing N7/N9 alkylation or over-alkylation. Selective conditions (e.g., controlled stoichiometry of benzyl bromide, low-temperature phase-transfer catalysis) favor N2/N6 substitution. notes that N7-substituted byproducts can be minimized using bulky bases (e.g., DBU) to deprotonate specific nitrogen sites. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.